molecular formula C12H18N2O4S B2945200 Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate CAS No. 899898-44-3

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate

Cat. No.: B2945200
CAS No.: 899898-44-3
M. Wt: 286.35
InChI Key: OEEIUXJIBAMTPI-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (BOC) protecting group, and a methyl group on the thiazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methylthiazole-4-carboxylic acid as the starting material.

  • Protection of Amino Group: The amino group on the thiazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the thiazole ring or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various substituted thiazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized thiazoles, thiazolones, and other oxidized derivatives.

  • Reduction Products: Reduced thiazoles and other reduced derivatives.

  • Substitution Products: Substituted thiazoles with different functional groups.

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex thiazole derivatives.

  • Biology: Thiazole derivatives are known to exhibit biological activity, and this compound can be used in the development of new pharmaceuticals.

  • Medicine: It can serve as a precursor for the synthesis of drugs that target various diseases, including bacterial infections and cancer.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

  • Ethyl 5-bromo-1-(tert-butoxycarbonyl)-3-indolyl)acetate: Contains a bromo-substituted indole ring with a BOC protecting group.

  • Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Similar thiazole structure but without the methyl group.

Uniqueness: Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-6-17-10(15)8-9(19-7(2)13-8)14-11(16)18-12(3,4)5/h6H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIUXJIBAMTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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